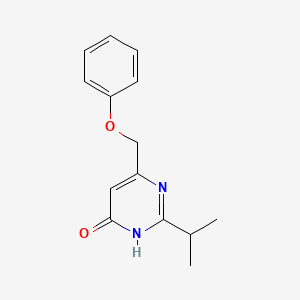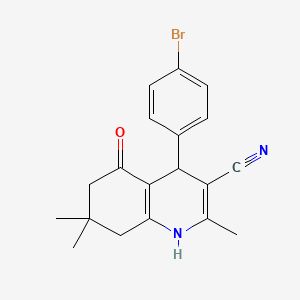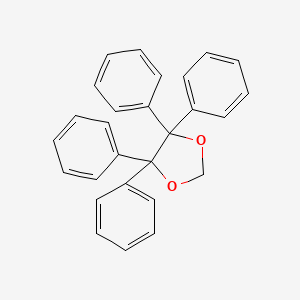
Tris(4-fluorophenyl)bismuthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-fluorofenil)bismutina es un compuesto organometálico con la fórmula química C18H12BiF3. Se caracteriza por la presencia de tres grupos 4-fluorofenilo unidos a un átomo central de bismuto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Tris(4-fluorofenil)bismutina se puede sintetizar mediante la reacción de bromuro de bismuto(III) con 4-bromofluorobenceno. La reacción normalmente implica el uso de un disolvente adecuado y un agente reductor para facilitar la formación del compuesto organometálico deseado .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para tris(4-fluorofenil)bismutina no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar una producción eficiente y rentable .
Análisis De Reacciones Químicas
Tipos de reacciones: Tris(4-fluorofenil)bismutina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de bismuto(V).
Reducción: Las reacciones de reducción pueden producir compuestos de bismuto con un estado de oxidación inferior.
Sustitución: Los grupos 4-fluorofenilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y otros peróxidos.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden emplear varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir compuestos de bismuto(V), mientras que las reacciones de sustitución pueden producir una variedad de derivados organobismuto .
Aplicaciones Científicas De Investigación
Tris(4-fluorofenil)bismutina tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Sirve como reactivo y catalizador en la síntesis orgánica, facilitando diversas transformaciones químicas.
Biología: Las propiedades únicas del compuesto lo convierten en objeto de interés en estudios biológicos, particularmente en la comprensión de las interacciones metal-orgánicas.
Medicina: Se están realizando investigaciones para explorar su posible uso en productos farmacéuticos, especialmente en el desarrollo y los sistemas de administración de medicamentos.
Industria: Se utiliza en la producción de materiales avanzados, incluidos los destinados a la electrónica y la optoelectrónica
Mecanismo De Acción
El mecanismo por el cual tris(4-fluorofenil)bismutina ejerce sus efectos implica interacciones con objetivos moleculares y vías. El centro de bismuto puede coordinarse con varios ligandos, influyendo en la reactividad y la estabilidad del compuesto. Estas interacciones son cruciales en su función como catalizador y en sus posibles aplicaciones biológicas .
Compuestos similares:
- Tris(4-metoxifenil)bismutina
- Tris(4-trifluorometilfenil)bismutina
- Trifenilbismuto
Comparación: Tris(4-fluorofenil)bismutina es única debido a la presencia de átomos de flúor, que imparten propiedades electrónicas distintas en comparación con sus análogos. Esta fluoración puede mejorar la reactividad y la estabilidad del compuesto, lo que lo hace particularmente útil en aplicaciones específicas donde estas propiedades son ventajosas .
Comparación Con Compuestos Similares
- Tris(4-methoxyphenyl)bismuthine
- Tris(4-trifluoromethylphenyl)bismuthine
- Triphenylbismuth
Comparison: Tris(4-fluorophenyl)bismuthine is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to its analogs. This fluorination can enhance the compound’s reactivity and stability, making it particularly useful in specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C18H12BiF3 |
|---|---|
Peso molecular |
494.3 g/mol |
Nombre IUPAC |
tris(4-fluorophenyl)bismuthane |
InChI |
InChI=1S/3C6H4F.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
Clave InChI |
AHOZOHRYBFURRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)[Bi](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)


![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)



![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)

